8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
Brand Name:
Vulcanchem
CAS No.:
869478-09-1
VCID:
VC20877532
InChI:
InChI=1S/C17H15NO4/c1-11(19)14-7-13(21-9-12-5-3-2-4-6-12)8-15-17(14)22-10-16(20)18-15/h2-8H,9-10H2,1H3,(H,18,20)
SMILES:
CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2
Molecular Formula:
C17H15NO4
Molecular Weight:
297.3 g/mol
8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS No.: 869478-09-1
Cat. No.: VC20877532
Molecular Formula: C17H15NO4
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869478-09-1 |
|---|---|
| Molecular Formula | C17H15NO4 |
| Molecular Weight | 297.3 g/mol |
| IUPAC Name | 8-acetyl-6-phenylmethoxy-4H-1,4-benzoxazin-3-one |
| Standard InChI | InChI=1S/C17H15NO4/c1-11(19)14-7-13(21-9-12-5-3-2-4-6-12)8-15-17(14)22-10-16(20)18-15/h2-8H,9-10H2,1H3,(H,18,20) |
| Standard InChI Key | URTYAHMRXXVHKS-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2 |
| Canonical SMILES | CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator